molecular formula C14H13ClN2O2 B11793095 Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate

Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate

Katalognummer: B11793095
Molekulargewicht: 276.72 g/mol
InChI-Schlüssel: OJVBATHZPFVYAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C14H13ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in pharmaceutical testing and research due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-ethylpyrimidine-4-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-2-ethylpyrimidine-4-carboxylic acid: A precursor in the synthesis of Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate.

    Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate: A similar compound with a methyl group instead of an ethyl group.

    Benzyl 6-chloro-2-ethylpyrimidine-4-carboxamide: An amide derivative of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyl ester moiety enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Eigenschaften

Molekularformel

C14H13ClN2O2

Molekulargewicht

276.72 g/mol

IUPAC-Name

benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate

InChI

InChI=1S/C14H13ClN2O2/c1-2-13-16-11(8-12(15)17-13)14(18)19-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI-Schlüssel

OJVBATHZPFVYAZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=CC(=N1)Cl)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.